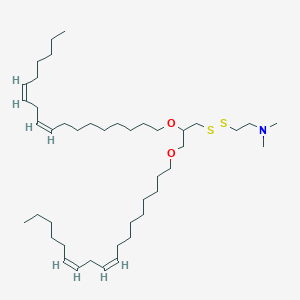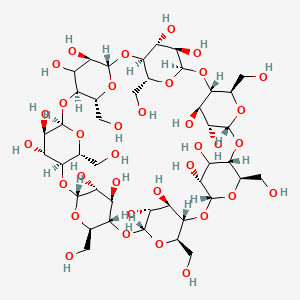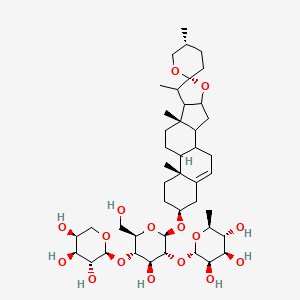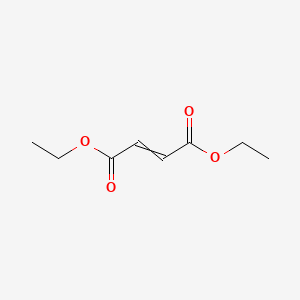
2-((2,3-Bis((9Z,12Z)-octadeca-9,12-dien-1-yloxy)propyl)disulfanyl)-N,N-dimethylethanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
HGT4003 is synthesized by combining compound (22) and compound (24) in dichloromethane (DCM), followed by stirring at room temperature under nitrogen for 16 hours. The reaction solution is then purified by column chromatography using a gradient of ethyl acetate in hexanes .
Industrial Production Methods
The industrial production of HGT4003 involves the preparation of ethanolic stock solutions of the lipids at a concentration of 50 mg/mL, which are stored at -20°C. The lipid nanoparticles are formed via standard ethanol injection methods .
化学反応の分析
Types of Reactions
HGT4003 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions.
Reduction: Reduction reactions can be performed to modify the lipid structure.
Substitution: Substitution reactions are common, especially in the presence of nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield alcohols or amines .
科学的研究の応用
HGT4003 has a wide range of scientific research applications, including:
作用機序
HGT4003 exerts its effects by forming lipid nanoparticles that encapsulate therapeutic agents, such as mRNA. These nanoparticles facilitate the delivery of the encapsulated material to target cells, where the mRNA is released and translated into the desired protein. The lipid nanoparticles enhance the stability and bioavailability of the therapeutic agents, ensuring efficient delivery and expression .
類似化合物との比較
Similar Compounds
C12-200: Another cationic lipid used in lipid nanoparticle formulations.
DOTAP (1,2-diolelyl-3-trimethylammonium propane): A cationic lipid commonly used in gene delivery systems.
DODAP (1,2-diolelyl-3-dimethylammonium propane): Similar to DOTAP, used for nucleic acid delivery.
Uniqueness of HGT4003
HGT4003 is unique due to its specific structure, which includes two octadecadien-1-yloxy groups and a dithio linkage. This structure provides enhanced stability and efficiency in the delivery of therapeutic agents compared to other cationic lipids .
特性
分子式 |
C43H81NO2S2 |
|---|---|
分子量 |
708.2 g/mol |
IUPAC名 |
2-[2,3-bis[(9Z,12Z)-octadeca-9,12-dienoxy]propyldisulfanyl]-N,N-dimethylethanamine |
InChI |
InChI=1S/C43H81NO2S2/c1-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-38-45-41-43(42-48-47-40-37-44(3)4)46-39-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-2/h13-16,19-22,43H,5-12,17-18,23-42H2,1-4H3/b15-13-,16-14-,21-19-,22-20- |
InChIキー |
DETCDJMMODGQRP-KWXKLSQISA-N |
異性体SMILES |
CCCCC/C=C\C/C=C\CCCCCCCCOCC(CSSCCN(C)C)OCCCCCCCC/C=C\C/C=C\CCCCC |
正規SMILES |
CCCCCC=CCC=CCCCCCCCCOCC(CSSCCN(C)C)OCCCCCCCCC=CCC=CCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[[4-[3-(2,4-diamino-7H-pyrrolo[2,3-d]pyrimidin-5-yl)propyl]benzoyl]amino]pentanedioic acid](/img/structure/B11935744.png)
![2-[6-[(E)-2-carboxyethenyl]-2,3-dihydroxyphenyl]-3-(3,4-dihydroxyphenyl)prop-2-enoic acid](/img/structure/B11935746.png)


![Methyl (4S,5Z,6S)-5-ethylidene-4-(2-oxo-2-{[(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[2-(4-hydroxyphenyl)ethoxy]oxan-2-YL]methoxy}ethyl)-6-{[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-YL]oxy}-4,6-dihydropyran-3-carboxylate](/img/structure/B11935758.png)


![(E)-5-[(1R,2R,4R,4aR,8aS)-1,2,4a,5-tetramethyl-4-[(E)-2-methylbut-2-enoyl]oxy-2,3,4,7,8,8a-hexahydronaphthalen-1-yl]-3-methylpent-2-enoic acid](/img/structure/B11935776.png)
![N-[3-(3-chloro-4-cyanophenoxy)-2,2,4,4-tetramethylcyclobutyl]-4-[4-[7-[1-[3-(2,6-dioxopiperidin-3-yl)-4-oxo-1,2,3-benzotriazin-6-yl]piperidine-4-carbonyl]-7-azaspiro[3.5]nonan-2-yl]piperazin-1-yl]benzamide](/img/structure/B11935783.png)
![2-[2-Amino-2-(3-hydroxy-1-adamantyl)acetyl]-2-azabicyclo[3.1.0]hexane-3-carbonitrile;hydrate](/img/structure/B11935787.png)

![5-benzyl-13-methyl-4-[2-(1H-pyrazol-4-yl)ethynyl]-8-oxa-3-thia-1,11,12-triazatricyclo[8.3.0.02,6]trideca-2(6),4,10,12-tetraene](/img/structure/B11935803.png)


